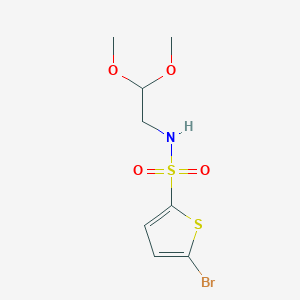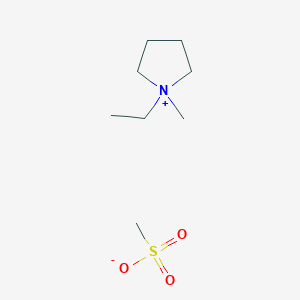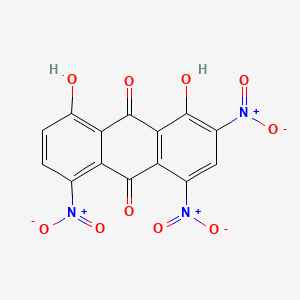
Aluminum, dibutyl((3E)-3-octen-1-olato)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, dibutyl((3E)-3-octen-1-olato)- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features aluminum coordinated with dibutyl groups and an octen-1-olato ligand, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, dibutyl((3E)-3-octen-1-olato)- typically involves the reaction of aluminum alkyls with octen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum species. Common solvents used include toluene or hexane, and the reaction is often performed at low temperatures to control the reactivity of the aluminum alkyls.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where aluminum alkyls are reacted with octen-1-ol in a controlled environment. The process ensures high purity and yield by minimizing exposure to air and moisture. Advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum, dibutyl((3E)-3-octen-1-olato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The octen-1-olato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides can be used.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines can be introduced in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced organic products and aluminum hydrides.
Substitution: New organoaluminum compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Aluminum, dibutyl((3E)-3-octen-1-olato)- is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to activate monomers and control polymer growth makes it valuable in creating high-performance plastics.
Biology
While not commonly used in biological applications, its derivatives may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various biomolecules.
Medicine
Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of new therapeutic agents that can leverage its unique coordination properties.
Industry
In industry, this compound is used in the production of advanced materials, including coatings and adhesives. Its reactivity and ability to form strong bonds with various substrates make it ideal for enhancing material properties.
Wirkmechanismus
The mechanism of action of Aluminum, dibutyl((3E)-3-octen-1-olato)- involves its ability to coordinate with various substrates through its aluminum center. This coordination can activate substrates towards further chemical reactions, such as polymerization or catalysis. The molecular targets include unsaturated hydrocarbons and other reactive organic molecules, which are transformed through the action of the aluminum center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum tri-sec-butoxide: Another organoaluminum compound used in similar applications.
Aluminum isopropoxide: Known for its use in organic synthesis and as a catalyst.
Aluminum ethylate: Used in the production of ethylated products and as a catalyst.
Uniqueness
Aluminum, dibutyl((3E)-3-octen-1-olato)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with a variety of substrates makes it particularly valuable in catalysis and materials science.
Eigenschaften
CAS-Nummer |
68900-81-2 |
|---|---|
Molekularformel |
C16H33AlO |
Molekulargewicht |
268.41 g/mol |
IUPAC-Name |
dibutyl-[(E)-oct-3-enoxy]alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5+;;; |
InChI-Schlüssel |
KXNLGIZQFVRAQK-FWMLTEASSA-N |
Isomerische SMILES |
CCCC/C=C/CCO[Al](CCCC)CCCC |
Kanonische SMILES |
CCCCC=CCCO[Al](CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


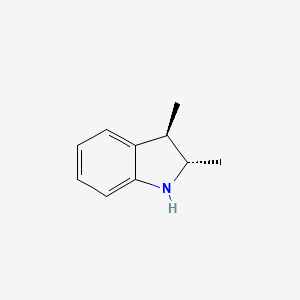
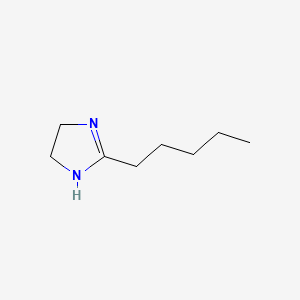
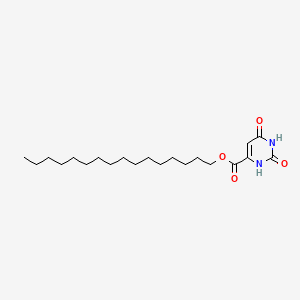

![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)
